Dimethyl diselenide (DMDSe) overcomes limitations of DMSe, solid Se, and H2Se with a labile Se-Se bond, enabling low-temperature decomposition and precise bubbler delivery. • Preferred precursor for CVD/ALD of MoSe2, WSe2, PtSe2; minimizes carbon contamination • Volatile liquid for mass-flow-controlled vapor deposition • Enables phase-pure CuInSe2 nanocrystal synthesis • Electrochemical selenylation reagent (1.58 V vs Ag/AgCl). Available for immediate dispatch with full documentation.
Dimethyl diselenide (CAS: 7101-31-7) is a high-purity, volatile liquid organoselenium compound primarily utilized as a chalcogen source in chemical vapor deposition (CVD), atomic layer deposition (ALD), and as an electrophilic selenium donor in organic synthesis. Unlike solid selenium or highly toxic hydrogen selenide gas, DMDSe offers a favorable vapor pressure that enables precise, mass-flow-controlled delivery via standard bubbler systems [1]. Its molecular structure, featuring a reactive Se-Se bond, facilitates lower-temperature decomposition pathways compared to monoselenide analogs, making it a critical material for the scalable manufacturing of transition metal dichalcogenide (TMDC) thin films and phase-controlled nanocrystals [2].
Substituting Dimethyl diselenide with common alternatives like Dimethyl selenide (DMSe), Diphenyl diselenide (Ph2Se2), or solid selenium fundamentally alters process kinetics and film quality. DMSe requires significantly higher cracking temperatures due to the absence of a labile Se-Se bond, which frequently leads to severe carbon contamination—such as the unintended formation of defective graphene layers during TMDC growth [1]. Conversely, solid Ph2Se2 lacks the volatility required for standard vapor-phase delivery and possesses a stronger C-Se bond that alters nucleation kinetics, yielding different crystallographic phases in nanocrystal synthesis [2]. Furthermore, reverting to hydrogen selenide (H2Se) introduces severe toxicity and infrastructure costs, making DMDSe the optimal balance of reactivity, volatility, and safety for advanced deposition workflows.
In the colloidal synthesis of CuInSe2 nanocrystals, the choice of diselenide precursor directly dictates the resulting crystallographic phase due to differences in C-Se bond dissociation energies. Dimethyl diselenide possesses a relatively weaker C-Se bond compared to aromatic alternatives, driving the reaction kinetics toward the thermodynamically stable chalcopyrite phase. In contrast, using diphenyl diselenide (Ph2Se2), which has a stronger C-Se bond, slows precursor conversion and steers the nucleation entirely toward the metastable wurtzite-like phase [1].
| Evidence Dimension | Resulting crystal phase |
| Target Compound Data | Thermodynamically stable chalcopyrite phase (CuInSe2) |
| Comparator Or Baseline | Diphenyl diselenide (Ph2Se2) -> Metastable wurtzite-like phase |
| Quantified Difference | 100% phase divergence based on precursor selection |
| Conditions | Colloidal synthesis in oleylamine at 255 °C |
Buyers synthesizing photovoltaic or optoelectronic nanoparticles must select DMDSe to reliably isolate the stable chalcopyrite phase, as aromatic diselenides will force a metastable wurtzite structure.
Dimethyl diselenide serves as a highly efficient reagent for the electrochemical Mn-promoted radical selenylation of boronic acids. Cyclic voltammetry demonstrates that DMDSe has an oxidation peak of 1.58 V versus Ag/AgCl. This is significantly lower than the oxidation potential of typical arylboronic acids (e.g., 2.68 V vs Ag/AgCl), ensuring that the diselenide is preferentially oxidized to form the reactive seleno radical and cation species without degrading the boronic acid substrate [1].
| Evidence Dimension | Oxidation potential |
| Target Compound Data | 1.58 V vs Ag/AgCl |
| Comparator Or Baseline | Arylboronic acid substrates (e.g., 2.68 V vs Ag/AgCl) |
| Quantified Difference | 1.10 V lower oxidation potential |
| Conditions | Cyclic voltammetry in CH3CN/HOAc |
The specific oxidation threshold of DMDSe allows for highly selective, green electrochemical synthesis of unsymmetric selenides without over-oxidizing the coupling partners.
For the wafer-scale growth of 2D materials like PtSe2 and MoS2(1-x)Se2x, Dimethyl diselenide provides a highly reactive gas-phase selenium source. The presence of the Se-Se bond allows for efficient thermal cleavage at moderate temperatures (e.g., 450 °C for PtSe2 conversion). When compared to monoselenides like Dimethyl selenide (DMSe), which lack the Se-Se bond and require higher thermal budgets, DMDSe enables lower-temperature processing that is critical for integrating 2D films onto temperature-sensitive substrates or avoiding carbon-rich defect layers [1].
| Evidence Dimension | Precursor reactivity and conversion temperature |
| Target Compound Data | Efficient conversion at 450 °C (e.g., PtSe2 growth) |
| Comparator Or Baseline | Dimethyl selenide (DMSe) (Requires higher cracking temperatures) |
| Quantified Difference | Lowers required deposition temperatures by >200 °C compared to typical monoselenide cracking thresholds |
| Conditions | Thermally assisted conversion (TAC) in a horizontal hot wall furnace |
Procurement for semiconductor fabrication should prioritize DMDSe over DMSe when thermal budgets are constrained or when carbon contamination from high-temperature precursor cracking must be minimized.
Due to its high volatility and labile Se-Se bond, DMDSe is the premier choice for the vapor-phase growth of 2D materials such as PtSe2, WSe2, and MoSe2. It is particularly suited for processes requiring precise mass-flow control via bubblers and lower thermal budgets to prevent carbon contamination [1].
DMDSe is specifically required for the colloidal synthesis of thermodynamically stable chalcopyrite CuInSe2 nanocrystals. Its relatively weak C-Se bond (compared to diphenyl diselenide) dictates the reaction kinetics necessary to avoid the formation of metastable wurtzite phases [2].
Leveraging its favorable oxidation potential (1.58 V vs Ag/AgCl), DMDSe is the optimal reagent for the electrochemical radical selenylation of boronic acids. It allows for high-yield, transition-metal-promoted coupling without the need for harsh chemical oxidants [3].
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